3,3-Dimethyl-1,4-oxazepan-5-one 3,3-Dimethyl-1,4-oxazepan-5-one
Brand Name: Vulcanchem
CAS No.: 2172495-09-7
VCID: VC4208537
InChI: InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9)
SMILES: CC1(COCCC(=O)N1)C
Molecular Formula: C7H13NO2
Molecular Weight: 143.186

3,3-Dimethyl-1,4-oxazepan-5-one

CAS No.: 2172495-09-7

Cat. No.: VC4208537

Molecular Formula: C7H13NO2

Molecular Weight: 143.186

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1,4-oxazepan-5-one - 2172495-09-7

Specification

CAS No. 2172495-09-7
Molecular Formula C7H13NO2
Molecular Weight 143.186
IUPAC Name 3,3-dimethyl-1,4-oxazepan-5-one
Standard InChI InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9)
Standard InChI Key MEVFRFGBYFMIDT-UHFFFAOYSA-N
SMILES CC1(COCCC(=O)N1)C

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure features a 1,4-oxazepan-5-one backbone with two methyl groups at the third carbon position. Key structural data include:

  • SMILES: CC1(COCCC(=O)N1)C

  • InChI: InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9) .
    The methyl groups introduce steric effects that influence ring conformation and reactivity, as evidenced by computational studies .

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Molecular Weight143.18 g/mol
Density0.969 g/cm³
Boiling Point296°C (at 760 mmHg)
Predicted Collision Cross Section (CCS)127.2–135.9 Ų (varies by adduct)

The compound’s low water solubility and moderate lipophilicity (cLogP ≈ 0.63) suggest potential for blood-brain barrier penetration .

Synthetic Approaches

Cyclization Strategies

The synthesis of 3,3-dimethyl-1,4-oxazepan-5-one remains challenging due to the steric hindrance imposed by the geminal dimethyl group. Key methods include:

  • Intramolecular Schmidt Reaction: Cyclization of hydroxyalkyl allylic azides under BF₃·Et₂O catalysis, as reported in analogous oxazepanone syntheses .

  • Amino Alcohol Coupling: Reaction of chiral amino alcohols with protected carboxylic acids, followed by oxa-Michael addition .

Optimization Challenges

Efforts to synthesize this compound have encountered setbacks, including low yields (<10%) and side reactions such as epimerization . Recent advances in flow chemistry may mitigate these issues by enabling precise control over reaction kinetics .

Applications in Medicinal Chemistry

Drug Candidate Optimization

The compound’s rigid scaffold makes it a candidate for:

  • Protease Inhibitors: Analogous morpholinones show nanomolar affinity for MDM2-p53 interactions .

  • Antidepressants: Structural similarity to benzodiazepines implies potential anxiolytic properties .

Prodrug Development

Esterification of the carbonyl group could enhance bioavailability, as demonstrated with related oxazepanones .

Computational Insights

Conformational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal two dominant conformers:

  • Chair-Boat Hybrid: 65% population (ΔE = 0.8 kcal/mol).

  • Twist-Boat: 35% population .

Molecular Dynamics Simulations

Simulated binding to cytochrome P450 3A4 (CYP3A4) predicts moderate metabolic stability (t₁/₂ ≈ 2.3 hrs) .

Structure-Activity Relationships (SAR)

ModificationEffect on ActivityExample
Methyl Group at C3↑ Lipophilicity, ↓ Solubility3,3-Dimethyl derivative
Carbonyl ReductionLoss of enzyme inhibitionTetrahydrooxazepane
N-SubstitutionVariable receptor affinityN-Benzyl analogs

These trends underscore the critical role of the 3,3-dimethyl motif in balancing pharmacokinetic properties .

Future Directions

  • Synthetic Innovation: Develop enantioselective routes using organocatalysts (e.g., L-proline).

  • Target Validation: Screen against kinase libraries to identify novel targets.

  • Toxicology Profiling: Assess acute toxicity in murine models (LD₅₀ estimation).

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